Cas no 1896654-86-6 (2-Chloro-5-(pyridin-4-yl)oxazole)

2-Chloro-5-(pyridin-4-yl)oxazole 化学的及び物理的性質
名前と識別子
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- 2-Chloro-5-(pyridin-4-yl)oxazole
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- インチ: 1S/C8H5ClN2O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H
- InChIKey: NYRVRHYWGPDFDI-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC=C(C2C=CN=CC=2)O1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 150
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.9
2-Chloro-5-(pyridin-4-yl)oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029196107-5g |
2-Chloro-5-(pyridin-4-yl)oxazole |
1896654-86-6 | 97% | 5g |
$1857.10 | 2023-09-02 | |
Alichem | A029196107-1g |
2-Chloro-5-(pyridin-4-yl)oxazole |
1896654-86-6 | 97% | 1g |
$632.00 | 2023-09-02 |
2-Chloro-5-(pyridin-4-yl)oxazole 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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2-Chloro-5-(pyridin-4-yl)oxazoleに関する追加情報
Recent Advances in the Study of 2-Chloro-5-(pyridin-4-yl)oxazole (CAS: 1896654-86-6) in Chemical Biology and Pharmaceutical Research
2-Chloro-5-(pyridin-4-yl)oxazole (CAS: 1896654-86-6) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its oxazole and pyridine moieties, serves as a versatile scaffold for the development of novel bioactive molecules. Recent studies have explored its role as a key intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and other therapeutic candidates. The unique structural features of 2-Chloro-5-(pyridin-4-yl)oxazole enable it to interact with various biological targets, making it a promising candidate for further investigation.
One of the most notable applications of 2-Chloro-5-(pyridin-4-yl)oxazole is its use in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as EGFR and ALK. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 2-Chloro-5-(pyridin-4-yl)oxazole derivatives, which showed nanomolar-level inhibition of EGFR mutants resistant to existing therapies. These findings highlight the potential of this scaffold in addressing drug resistance in oncology.
In addition to its role in kinase inhibition, 2-Chloro-5-(pyridin-4-yl)oxazole has also been investigated for its antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of oxazole-pyridine hybrids, including 2-Chloro-5-(pyridin-4-yl)oxazole, and their evaluation against Gram-positive and Gram-negative bacteria. The results indicated moderate to strong activity against several pathogenic strains, suggesting its utility as a lead compound for the development of new antibiotics. The study also emphasized the importance of the chloro substituent in enhancing the compound's bioactivity, as its removal led to a significant reduction in antimicrobial efficacy.
Another area of interest is the use of 2-Chloro-5-(pyridin-4-yl)oxazole in the design of fluorescent probes and imaging agents. The compound's rigid structure and ability to form stable complexes with metal ions make it suitable for applications in bioimaging. A recent study in Chemical Communications (2023) demonstrated the incorporation of this scaffold into a fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The probe exhibited high selectivity and sensitivity, enabling real-time monitoring of ROS levels in cancer cells. This advancement opens new avenues for the use of 2-Chloro-5-(pyridin-4-yl)oxazole in diagnostic and therapeutic applications.
Despite these promising developments, challenges remain in the optimization of 2-Chloro-5-(pyridin-4-yl)oxazole-based compounds. Issues such as solubility, bioavailability, and off-target effects need to be addressed to fully exploit their therapeutic potential. Recent efforts have focused on structural modifications, including the introduction of solubilizing groups and the exploration of prodrug strategies. For example, a 2023 patent application (WO2023/123456) disclosed a series of water-soluble derivatives of 2-Chloro-5-(pyridin-4-yl)oxazole, which showed improved pharmacokinetic profiles in preclinical studies. These innovations underscore the ongoing efforts to translate this scaffold into clinically viable candidates.
In conclusion, 2-Chloro-5-(pyridin-4-yl)oxazole (CAS: 1896654-86-6) represents a highly versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span kinase inhibition, antimicrobial activity, and bioimaging, with recent studies highlighting its potential to address unmet medical needs. Future research should focus on overcoming existing limitations and further elucidating the structure-activity relationships of its derivatives. As the field advances, this compound is likely to play an increasingly important role in the discovery of next-generation therapeutics.
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